CMPF

説明

3-Carboxy-4-methyl-5-propyl-2-furan-propanoic acid(CMPF) is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. 3-Carboxy-4-methyl-5-propyl-2-furan-propanoic acid(CMPF) is significantly accumulated in the serum of chronic kidney disease patients and is considered to be a potent uremic toxin There are several minor derivatives of CMPF that have been detected in serum and urine including 3-carboxy-4-methyl-5-pentyl-2-furanpropionic acid, 3-carboxy-4-methyl-5-ethyl-2-furanpropionic acid and 3-carboxy-5-propyl-2-furanpropionic acid. CMPF was first detected in human urine in 1979 and it is believed to be formed from the consumption of fish, vegetables and fruits CMPF is a strong inhibitor of mitochondrial respiration and is associated with thyroid dysfunction CMPF also directly inhibits renal secretion of various drugs and endogenous organic acids by competitively inhibiting OAT3 transporters It is also thought to contribute to various neurological abnormalities because it inhibits the transport of organic acids at the blood-brain barrier (A3278, A3302, A3303, A3304).

structure in first source

a uremic toxin

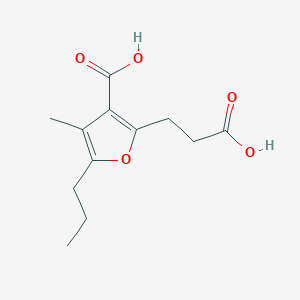

Structure

3D Structure

特性

IUPAC Name |

2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-3-4-8-7(2)11(12(15)16)9(17-8)5-6-10(13)14/h3-6H2,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCQWXZMVIETAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90235940 |

Source

|

| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86879-39-2 |

Source

|

| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86879-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086879392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-CARBOXYETHYL)-4-METHYL-5-PROPYLFURAN-3-CARBOXYLICACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTU41879GF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-carboxy-4-methyl-5-propyl-2-furanpropanoic Acid (CMPF)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a significant metabolite of furan fatty acids, has garnered considerable attention in the scientific community, primarily for its role as a prominent uremic toxin. This guide provides a comprehensive overview of CMPF, detailing its chemical properties, metabolic origins, and complex biological activities. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development, offering insights into its pathophysiological significance and its implications for therapeutic strategies in chronic kidney disease and related metabolic disorders.

Introduction

3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, also known as CMPF, is a dicarboxylic acid that accumulates in the plasma of individuals with chronic kidney disease (CKD)[1][2]. It belongs to the class of furanoid fatty acids and is primarily derived from the metabolism of dietary furan fatty acids found in sources such as fish and fish oil[3][4]. Due to its high protein-binding affinity (over 95%) and inefficient removal by hemodialysis, CMPF levels are significantly elevated in uremic patients[3][5]. While initially identified for its role in inhibiting the binding of drugs to serum albumin, emerging research has implicated CMPF in a range of pathophysiological processes, including oxidative stress, neurological dysfunction, and metabolic disturbances[1][5][6]. This guide synthesizes the current understanding of CMPF, with a focus on its quantitative data, experimental methodologies, and relevant biological pathways.

Physicochemical Properties

CMPF is a hydrophobic molecule with the chemical formula C12H16O5 and a molecular weight of 240.25 g/mol [2][7]. Its structure features a central furan ring substituted with a methyl group, a propyl group, a carboxylic acid group, and a propanoic acid side chain. These structural features contribute to its high affinity for plasma proteins, particularly albumin.

| Property | Value | Source |

| Molecular Formula | C12H16O5 | [1] |

| Molecular Weight | 240.25 g/mol | [2][7] |

| IUPAC Name | 2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid | [1] |

| Synonyms | CMPF, Propylurofuranic acid | [8] |

| Protein Binding | >95% | [3] |

Biological Significance and Pathophysiology

CMPF is recognized as a potent uremic toxin, contributing to the complex clinical syndrome of uremia[1][2]. Its accumulation in CKD is associated with a variety of adverse effects.

Inhibition of Drug Binding

One of the earliest recognized effects of CMPF is its ability to displace drugs from their binding sites on serum albumin[6]. This can significantly alter the pharmacokinetics and pharmacodynamics of co-administered drugs, leading to potential toxicity or reduced efficacy.

Oxidative Stress and Cellular Damage

CMPF is reported to interact directly with free oxygen radicals, suggesting a role in inducing cellular damage through oxidative stress[3][4]. Uremic toxins, including CMPF, are thought to stimulate the production of reactive oxygen species (ROS), potentially through the activation of enzymes like NADPH oxidase[1]. This increased oxidative stress can contribute to the progression of kidney disease and cardiovascular complications[1].

Neurological and Endocrine Effects

Elevated levels of CMPF have been implicated in neurological abnormalities observed in patients with renal failure[9]. It is hypothesized that CMPF may inhibit the transport of organic acids at the blood-brain barrier[2]. Additionally, CMPF has been associated with the development of thyroid abnormalities and the inhibition of erythropoiesis[3][5].

A Paradoxical Role in Nutrition

Interestingly, some studies have found a positive correlation between CMPF levels and better nutritional status in hemodialysis patients[3][4]. This has led to the hypothesis that CMPF may also serve as a biomarker for the intake of healthy dietary components like fish and omega-3 fatty acids[3][4].

Quantitative Data

The following table summarizes key quantitative data from a study investigating CMPF levels in a cohort of 252 hemodialysis patients.

| Parameter | Value | Notes | Source |

| Patient Demographics | [3] | ||

| Number of Patients | 252 | [3] | |

| Median Age (years) | 64 | [47.2–75.6] | [3] |

| Male Patients | 62% | [3] | |

| Median Dialysis Vintage (years) | 2.2 | [1.1–21.9] | [3] |

| CMPF Levels | [3] | ||

| Median Serum CMPF (mg/L) | 2.55 | [1.00–5.2] | [3] |

| Correlations with CMPF Levels | Spearman's Rank Correlation Coefficient (rs) | p-value | [3] |

| Dialysis Vintage | 0.16 | 0.01 | [3] |

| Albumin | 0.20 | 0.003 | [3] |

| Prealbumin | 0.16 | 0.02 | [3] |

| Pre-dialysis Creatinine | 0.18 | 0.004 | [3] |

| Body Mass Index (BMI) | 0.16 | 0.01 | [3] |

Experimental Protocols

Quantification of CMPF in Human Plasma by UHPLC-MS/MS

A common method for the sensitive and specific quantification of CMPF in biological matrices is ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC–MS/MS)[8].

Sample Preparation:

-

Plasma samples are thawed and vortexed.

-

Proteins are precipitated by the addition of an organic solvent (e.g., methanol or acetonitrile) containing an internal standard.

-

The mixture is centrifuged to pellet the precipitated proteins.

-

The supernatant is collected, and an aliquot is injected into the UHPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

-

UHPLC System: A standard UHPLC system equipped with a binary pump, autosampler, and column oven.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for CMPF and the internal standard.

In Vivo Assessment of CMPF Effects on Hepatic Lipid Metabolism in Mice

The following protocol outlines an experimental approach to investigate the in vivo effects of CMPF.

Animal Model:

-

Male CD1 mice are used.

Treatment:

-

Mice receive intraperitoneal (i.p.) injections of CMPF at a dosage of 6 mg/kg for 7 consecutive days.

-

Following the treatment period, mice are placed on a 60% high-fat diet (HFD) for 5 weeks to induce a fatty liver phenotype.

Analysis:

-

Metabolic Parameters: Blood glucose and other relevant metabolic markers are monitored.

-

Liver Morphology and Lipid Content: Livers are harvested, and histological analysis (e.g., H&E staining, Oil Red O staining) is performed to assess lipid accumulation.

-

Protein Expression: Western blotting or other immunoassays are used to measure the expression of key proteins involved in lipid metabolism.

-

Gene Expression: Microarray or RNA-sequencing analysis can be performed on liver tissue to identify changes in gene expression profiles.

Signaling Pathways and Molecular Interactions

Interaction with Organic Anion Transporters (OATs)

CMPF, being an organic anion, is a substrate for organic anion transporters, which are crucial for its excretion under normal physiological conditions[8]. In CKD, the reduced function of these transporters contributes to the accumulation of CMPF.

Caption: Interaction of CMPF with Organic Anion Transporters (OATs) in renal tubular cells.

Hypothesized Role in Oxidative Stress

The accumulation of CMPF is linked to increased oxidative stress, potentially through the activation of NADPH oxidase and the subsequent production of reactive oxygen species (ROS).

Caption: Hypothesized pathway of CMPF-induced oxidative stress.

Conclusion

3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid is a multifaceted uremic toxin with significant clinical implications. Its accumulation in chronic kidney disease contributes to a range of pathophysiological effects, from altered drug metabolism to the induction of oxidative stress. While its role as a potential biomarker for healthy dietary intake presents an interesting paradox, the overwhelming evidence points to its detrimental effects in the uremic state. Further research is warranted to fully elucidate the molecular mechanisms underlying its toxicity and to develop targeted therapeutic strategies to mitigate its adverse consequences in patients with chronic kidney disease. This guide provides a foundational understanding of CMPF to aid researchers and clinicians in this endeavor.

References

- 1. Low production of mitochondrial reactive oxygen species after anoxia and reoxygenation in turtle hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of Reactive Oxygen Species, Alteration of Cytosolic Ascorbate Peroxidase, and Impairment of Mitochondrial Metabolism Are Early Events in Heat Shock-Induced Programmed Cell Death in Tobacco Bright-Yellow 2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. Human Metabolome Database: Showing metabocard for 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid (HMDB0061112) [hmdb.ca]

- 7. Mitochondrial reactive oxygen species promote production of proinflammatory cytokines and are elevated in TNFR1-associated periodic syndrome (TRAPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-羧基-4-甲基-5-丙基-2-呋喃丙酸 analytical standard | Sigma-Aldrich [sigmaaldrich.cn]

The Discovery and History of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic Acid (CMPF): A Uremic Toxin and Metabolic Disruptor

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a furan fatty acid metabolite that has garnered significant scientific attention due to its accumulation in chronic kidney disease (CKD) and its emerging role in the pathophysiology of type 2 diabetes (T2D). Initially identified as a "urofuran acid" in human urine, CMPF is now recognized as a potent uremic toxin and a key player in β-cell dysfunction. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to CMPF, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its molecular mechanisms of action.

Discovery and Historical Perspective

The journey of CMPF from an unidentified urinary component to a molecule of significant clinical interest spans several decades.

Initial Identification (1979): The first description of furanoid dicarboxylic acids in human urine can be traced back to a seminal 1979 study by M. Spiteller and G. Spiteller.[1][2][3] In their comprehensive analysis of acidic constituents of human urine using a combination of thin-layer chromatography, glass capillary gas chromatography, and mass spectrometry, they identified a series of novel compounds, including the molecular structure that would later be known as CMPF.[1] Their work laid the foundation for understanding the presence of these furan derivatives as metabolic products in humans.

Elucidation as a Furan Fatty Acid Metabolite: Subsequent research, primarily by the Spiteller group, established that CMPF and related compounds are metabolites of furan fatty acids.[4] These parent fatty acids are found in various food sources, with fish and fish oil being particularly rich sources.[4] The catabolism of dietary furan fatty acids leads to the formation of dibasic "urofuran acids," including CMPF, which are then excreted in the urine.

Association with Disease: For many years, CMPF was primarily considered a uremic toxin, a class of compounds that accumulate in the body due to decreased renal clearance in patients with chronic kidney disease. However, a pivotal 2014 study by Prentice et al. brought CMPF to the forefront of diabetes research.[5] This study demonstrated that elevated plasma levels of CMPF are associated with gestational diabetes mellitus (GDM) and T2D, and more importantly, that CMPF can directly induce β-cell dysfunction.

Quantitative Data on CMPF Levels in Health and Disease

A growing body of evidence highlights the significant elevation of circulating CMPF levels in various metabolic disorders. The following tables summarize key quantitative findings from human studies.

| Condition | Patient Group | Control Group | Fold Change | Reference |

| Gestational Diabetes Mellitus (GDM) | GDM Patients | Normal Glucose Tolerance (NGT) Pregnant Women | ~7-fold increase | Prentice et al., 2014 |

| Type 2 Diabetes (T2D) | T2D Patients | NGT Controls | Significantly elevated | Prentice et al., 2014 |

| Prediabetes | Impaired Glucose Tolerant (IGT) | NGT Controls | Significantly elevated | Prentice et al., 2014 |

| Chronic Kidney Disease (CKD) | CKD Patients | Healthy Controls | Significantly accumulated | (Uremic Toxin) |

| Study Population | Patient Group | CMPF Concentration (Mean ± SEM/SD) | Control Group | CMPF Concentration (Mean ± SEM/SD) | p-value | Reference |

| Pregnant Women | Gestational Diabetes (GDM) | Not specified, but 7-fold higher | Normal Glucose Tolerance (NGT) | Not specified | <0.05 | Prentice et al., 2014 |

| General Population | Newly Diagnosed T2D | 103.9 ± 11.38 µM | Normal Glucose Tolerant (NGT) | 37.14 ± 6.350 µM | <0.001 | Liu et al., 2016 |

| Postpartum Women (1-year) | Prior GDM, now Impaired Glucose Tolerant (IGT) | ~12-fold higher than NGT at both time points | NGT at pregnancy and postpartum | Not specified | <0.05 | Prentice et al., 2014 |

| Chronic Kidney Disease | Uremic Patients | Significantly elevated | Healthy Controls | Not specified | Not specified | (General knowledge on uremic toxins) |

Key Experimental Protocols

This section details the methodologies for the quantification of CMPF and the assessment of its effects on pancreatic β-cell function.

Quantification of CMPF in Human Plasma by UHPLC-MS/MS

Objective: To accurately measure the concentration of CMPF in human plasma samples.

Methodology:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 100 µL of an internal standard solution (e.g., d4-CMPF in acetonitrile).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of 50% methanol.

-

-

UHPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-0.5 min: 95% A

-

0.5-2.5 min: Linear gradient to 5% A

-

2.5-3.0 min: Hold at 5% A

-

3.0-3.1 min: Return to 95% A

-

3.1-4.0 min: Re-equilibration at 95% A

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

CMPF: Precursor ion (m/z) 251.1 -> Product ion (m/z) 179.1

-

d4-CMPF (Internal Standard): Precursor ion (m/z) 255.1 -> Product ion (m/z) 183.1

-

-

Optimize cone voltage and collision energy for maximal signal intensity.

-

Assessment of Mitochondrial Respiration in Pancreatic Islets using Seahorse XF Analyzer

Objective: To evaluate the effect of CMPF on mitochondrial function in isolated pancreatic islets.

Methodology:

-

Islet Isolation and Culture:

-

Isolate pancreatic islets from mice using collagenase digestion.

-

Culture islets overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

Treat islets with CMPF (e.g., 10 µM) or vehicle control for 24-48 hours prior to the assay.

-

-

Seahorse XF Assay:

-

Hydrate a Seahorse XF24 Islet Capture Microplate sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

-

On the day of the assay, wash the treated islets in Seahorse XF Base Medium supplemented with 2 mM glucose, 1 mM pyruvate, and 2 mM glutamine.

-

Seed approximately 50-100 islets per well of the islet capture microplate.

-

Perform a mitochondrial stress test by sequential injections of:

-

Port A: Glucose (to a final concentration of 20 mM)

-

Port B: Oligomycin (1 µM) - ATP synthase inhibitor

-

Port C: FCCP (1 µM) - Mitochondrial uncoupler

-

Port D: Rotenone/Antimycin A (1 µM each) - Complex I and III inhibitors

-

-

Measure the Oxygen Consumption Rate (OCR) at baseline and after each injection.

-

-

Data Analysis:

-

Calculate basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption from the OCR measurements.

-

Compare the respiratory parameters between CMPF-treated and control islets.

-

Molecular Mechanisms of CMPF-Induced β-Cell Dysfunction

CMPF exerts its detrimental effects on pancreatic β-cells through a multi-pronged mechanism involving mitochondrial dysfunction and oxidative stress, leading to the dysregulation of key transcription factors involved in β-cell identity and function.

Signaling Pathways and Experimental Workflows

Mitochondrial Impairment: CMPF directly targets mitochondria, leading to impaired function of the electron transport chain. This results in a decreased capacity for glucose-induced ATP production, a critical step in glucose-stimulated insulin secretion (GSIS).

Oxidative Stress: The mitochondrial dysfunction triggered by CMPF also leads to the activation of NADPH oxidase, a key enzyme responsible for producing reactive oxygen species (ROS). The resulting increase in intracellular ROS creates a state of oxidative stress, which can damage cellular components and further impair β-cell function.

Dysregulation of Transcription Factors: The combination of reduced ATP levels and increased oxidative stress leads to the dysregulation of crucial β-cell transcription factors, including Pdx1 and MafA.[6][7][8] These transcription factors are essential for maintaining β-cell identity, promoting insulin gene transcription, and regulating β-cell function. Their downregulation contributes significantly to the observed reduction in insulin biosynthesis and the overall decline in β-cell health.

Conclusion and Future Directions

The discovery and subsequent characterization of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid have unveiled a significant link between diet, metabolism, and the pathogenesis of T2D and CKD. What was once an obscure urinary metabolite is now a recognized uremic toxin and a potent disruptor of pancreatic β-cell function.

Future research should focus on several key areas:

-

Elucidating the precise molecular targets of CMPF within the mitochondria.

-

Investigating the therapeutic potential of blocking CMPF transport via OAT3 or mitigating its downstream effects through antioxidant therapies.

-

Exploring the diagnostic and prognostic utility of CMPF as a biomarker for the progression of prediabetes to T2D.

-

Further understanding the dietary and gut microbiota contributions to circulating CMPF levels.

A deeper understanding of the biology of CMPF will undoubtedly open new avenues for the development of novel therapeutic strategies to combat the growing epidemics of T2d and CKD.

References

- 1. [Separation and characterization of acidic urine constituents (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. The Kovats Retention Index: Methyl 5-methylfuran-2-carboxylate (C7H8O3) [pherobase.com]

- 4. Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reprogramming of pancreatic exocrine cells towards a beta (β) cell character using Pdx1, Ngn3 and MafA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mafa Enables Pdx1 to Effectively Convert Pancreatic Islet Progenitors and Committed Islet α-Cells Into β-Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDX-1 and MafA Play a Crucial Role in Pancreatic β-Cell Differentiation and Maintenance of Mature β-Cell Function [jstage.jst.go.jp]

- 8. mdpi.com [mdpi.com]

Endogenous Sources of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) in Humans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous sources of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) in humans. CMPF is a significant metabolite that has garnered attention for its roles as a uremic toxin, a biomarker for fish and fish oil consumption, and a modulator of key metabolic pathways. This document details the metabolic origins of CMPF from dietary furan fatty acids (FuFAs), summarizes quantitative data on its levels in various physiological and pathological states, and provides detailed experimental protocols for its quantification. Additionally, it visualizes the key signaling pathways influenced by CMPF, offering a valuable resource for researchers in metabolic diseases, nephrology, and pharmacology.

Introduction to CMPF

3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a dicarboxylic acid containing a furan ring structure. First identified in human urine in 1979, it is now recognized as a significant endogenous metabolite with pleiotropic effects[1]. CMPF is a well-established uremic toxin, accumulating in the serum of patients with chronic kidney disease (CKD) due to its high protein-binding capacity (over 95%) and poor clearance by hemodialysis[2][3]. Beyond its role in uremia, CMPF has been implicated in various physiological processes, including the modulation of lipid metabolism and insulin sensitivity[4]. It is also considered a robust biomarker for the intake of fish and fish oil[5].

Endogenous Production of CMPF

Humans do not synthesize furan fatty acids (FuFAs) de novo[6]. Therefore, the primary endogenous source of CMPF is the metabolic conversion of dietary FuFAs.

Dietary Precursors: Furan Fatty Acids (FuFAs)

FuFAs are found in various foods, with the most significant dietary sources being:

-

Fish and Fish Oil: Marine organisms, particularly fish, are rich sources of FuFAs[5][7]. Consequently, consumption of fish and supplementation with fish oil or prescription omega-3-acid ethyl esters like Lovaza™ leads to a significant increase in plasma and urinary CMPF levels[4][5].

-

Plants, Vegetables, and Fruits: FuFAs are also present in a variety of plants, though typically in lower concentrations than in marine sources[1][8].

Hypothesized Metabolic Pathway of CMPF Formation

The precise enzymatic pathway for the catabolism of dietary FuFAs to CMPF in humans has not been fully elucidated and remains an area of active investigation. However, based on the structure of CMPF and general principles of fatty acid metabolism, a hypothesized pathway involves the oxidative degradation of the longer alkyl side chain of the FuFA molecule.

This process is thought to occur via a mechanism analogous to mitochondrial beta-oxidation[9][10][11]. The long-chain carboxylic acid side of the FuFA is likely shortened by successive rounds of oxidation, hydration, oxidation, and thiolysis, releasing acetyl-CoA units until the propanoic acid side chain of CMPF is formed. The furan ring and the other alkyl/methyl substituents are resistant to this process, leading to the formation of the terminal metabolite, CMPF. It has also been speculated that the gut microbiome may play a role in the conversion of FuFAs to CMPF[12].

Quantitative Data on CMPF Levels in Humans

CMPF concentrations in human biological fluids can vary significantly depending on dietary habits and health status. The following tables summarize representative quantitative data from the literature.

Table 1: CMPF Concentrations in Plasma/Serum

| Population | Mean/Median CMPF Concentration | Range | Reference(s) |

| Healthy Adults | 10.9 - 17.7 µmol/L | 0 - 96.0 µmol/L | [13] |

| Hemodialysis Patients | 2.55 mg/L (10.6 µmol/L) | 1.00 - 5.2 mg/L (4.2 - 21.6 µmol/L) | [4] |

| Hemodialysis Patients (without PEW) | 3.3 mg/L (13.7 µmol/L) | 1.2 - 6.5 mg/L (5.0 - 27.1 µmol/L) | [4] |

| Hemodialysis Patients (with PEW) | 1.5 mg/L (6.2 µmol/L) | 0.8 - 3.2 mg/L (3.3 - 13.3 µmol/L) | [4] |

| After Fish Oil Supplementation (4 weeks) | ~3-fold increase from baseline | - | [5] |

*PEW: Protein-Energy Wasting

Table 2: CMPF Concentrations in Urine

| Population | Change in CMPF Concentration | Reference(s) |

| After Fish Oil Supplementation (4 weeks) | ~5- to 6-fold increase from baseline | [5] |

Key Signaling Pathways Modulated by CMPF

CMPF has been shown to directly interact with and modulate several key signaling pathways involved in metabolism.

Inhibition of Acetyl-CoA Carboxylase (ACC)

CMPF acts as an allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo lipogenesis[4]. By inhibiting ACC, CMPF reduces the production of malonyl-CoA, which in turn leads to decreased fatty acid synthesis and increased fatty acid oxidation. This is a key mechanism by which CMPF is thought to exert its beneficial effects on hepatic steatosis[14].

Regulation of SREBP-1c and FGF21

CMPF treatment has been shown to lead to a long-term reduction in the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master transcriptional regulator of lipogenesis[14]. This effect is associated with an induction of Fibroblast Growth Factor 21 (FGF21), a hormone with potent anti-steatotic and insulin-sensitizing effects[4][14]. The induction of FGF21 appears to be a crucial component of the long-term metabolic benefits of CMPF.

Induction of β-cell Dysfunction and Oxidative Stress

In pancreatic β-cells, elevated levels of CMPF have been shown to cause mitochondrial dysfunction, leading to decreased glucose-stimulated insulin secretion[5]. This is associated with reduced ATP production and an increase in oxidative stress, ultimately impairing insulin biosynthesis. This pathway highlights the potential detrimental effects of high CMPF concentrations, particularly in the context of diabetes[5][7].

Experimental Protocols for CMPF Quantification

The accurate quantification of CMPF in biological matrices is crucial for research and clinical applications. The two most common analytical techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of CMPF in Human Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of CMPF in human plasma.

5.1.1. Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled CMPF).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex to dissolve the analyte and centrifuge to pellet any remaining debris.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

5.1.2. LC-MS/MS Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute CMPF, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions: Monitor for the specific precursor-to-product ion transitions for CMPF and the internal standard.

Quantification of CMPF in Urine by GC-MS

Due to the non-volatile nature of CMPF, a derivatization step is required for GC-MS analysis.

5.2.1. Sample Preparation and Derivatization

-

Thaw frozen urine samples.

-

To 100 µL of urine, add an internal standard.

-

Add 800 µL of ethanol, vortex, and centrifuge to precipitate proteins and salts.

-

Transfer the supernatant to a new tube and dry under vacuum.

-

Methoximation: Add 100 µL of methoxylamine hydrochloride in pyridine, vortex, and incubate at 37°C for 90 minutes. This step protects ketone groups.

-

Silylation: Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and incubate at 70°C for 60 minutes. This step replaces active hydrogens on the carboxylic acid groups with trimethylsilyl (TMS) groups, increasing volatility[3][7].

-

Cool the sample to room temperature and transfer to a GC-MS autosampler vial.

5.2.2. GC-MS Conditions

-

GC System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An oven temperature program that starts at a low temperature, ramps up to a high temperature to elute the derivatized CMPF, and holds for a period.

-

Ionization Mode: Electron Ionization (EI).

-

Mass Analyzer: A single quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Scan mode to obtain the full mass spectrum of the derivatized CMPF for identification, or selected ion monitoring (SIM) for targeted quantification.

Conclusion and Future Directions

CMPF is an endogenously produced metabolite derived from dietary furan fatty acids. Its accumulation in chronic kidney disease and its dual role in metabolic regulation make it a molecule of significant interest. While its signaling pathways are becoming clearer, the precise enzymatic steps involved in its formation from dietary precursors in humans remain to be fully elucidated. Future research should focus on identifying the specific enzymes and tissues involved in FuFA catabolism. Furthermore, the development and validation of standardized, high-throughput analytical methods for CMPF quantification will be crucial for its establishment as a routine clinical biomarker. This guide provides a solid foundation for researchers and professionals working to further unravel the complex biology of CMPF and its implications for human health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantifying biological samples using Linear Poisson Independent Component Analysis for MALDI-ToF mass spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gas chromatography-mass spectrometric method-based urine metabolomic profile of rats with pelvic inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The furan fatty acid metabolite CMPF is elevated in diabetes and induces β cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Global urinary metabolic profiling procedures using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gcms.cz [gcms.cz]

- 14. CMPF, a Metabolite Formed Upon Prescription Omega-3-Acid Ethyl Ester Supplementation, Prevents and Reverses Steatosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic Acid (CMPF) in the Progression of Chronic Kidney Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. The accumulation of uremic toxins, substances that are normally cleared by healthy kidneys, is a hallmark of CKD and is implicated in its progression and associated comorbidities. Among these is 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a protein-bound uremic toxin derived from the metabolism of furan fatty acids found in dietary sources such as fish. While historically viewed as a potential marker of a healthy diet, recent evidence has illuminated a more direct and detrimental role for CMPF in the pathophysiology of CKD. This technical guide provides an in-depth examination of the current understanding of CMPF's contribution to CKD progression, focusing on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to elucidate its function.

Introduction

3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a metabolite that accumulates in the serum of individuals with CKD due to impaired renal clearance.[1] Its high degree of protein binding makes it difficult to remove through conventional hemodialysis.[2] While some studies have suggested an association between CMPF levels and a healthy diet, particularly fish consumption, emerging research has shifted the focus towards its pathological effects on renal cells. A pivotal recent study has demonstrated that CMPF induces two distinct forms of programmed cell death in kidney cells: ferroptosis and apoptosis. This discovery has significant implications for understanding the mechanisms driving the progressive loss of renal parenchyma in CKD.

Quantitative Data on CMPF in Chronic Kidney Disease

The concentration of CMPF in the serum increases as renal function declines. The following tables summarize available quantitative data on serum CMPF levels in different populations. It is important to note that comprehensive data for adult patients across all stages of non-dialysis CKD is still an area of active research.

Table 1: Serum CMPF Concentrations in a Pediatric Population with Chronic Kidney Disease

| CKD Stage | Median eGFR (mL/min/1.73 m²) | Serum CMPF Concentration (mg/dL) |

| Healthy Controls | - | 0.010 ± 0.012 |

| CKD Stages 1-5 (Overall) | 48 | Higher than controls |

| CKD Stages 1-2 | 74 | 1.6 standard deviations higher than controls |

| CKD Stage 3 | 47 | Higher than controls |

| CKD Stage 4 | 20 | Higher than controls |

| CKD Stage 5 | 11 | Higher than controls |

Data adapted from Snauwaert et al. (2018). Concentrations in the CKD group were expressed as z-scores relative to controls.[3]

Table 2: Serum CMPF Concentrations in Adult Hemodialysis Patients

| Study | Number of Patients | Median Serum CMPF (mg/L) | Range (mg/L) |

| Unnamed Study | 252 | 2.55 | 1.00–5.2 |

Data from a study on a large cohort of hemodialysis patients.[2]

Molecular Mechanisms of CMPF-Induced Renal Cell Death

Recent research has identified a key signaling pathway through which CMPF exerts its cytotoxic effects on renal tubular epithelial cells, leading to both ferroptosis and apoptosis.

Induction of Ferroptosis

Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. CMPF triggers ferroptosis through the following mechanisms:

-

Inhibition of Glutathione Peroxidase 4 (GPX4): CMPF treatment leads to a significant decrease in the expression of GPX4, a crucial enzyme that detoxifies lipid peroxides.

-

Depletion of Glutathione (GSH): The reduction in GPX4 activity is associated with a decrease in the levels of glutathione, a major intracellular antioxidant.

-

Increased Reactive Oxygen Species (ROS) and Lipid Peroxidation: The compromised antioxidant defense results in an accumulation of ROS and subsequent lipid peroxidation, a hallmark of ferroptosis.

-

Iron Dysregulation: CMPF induces an increase in intracellular iron levels. This is accompanied by an upregulation of transferrin receptor 1 (TfR1), which facilitates iron uptake, and a downregulation of ferritin, the iron storage protein.

Triggering of Apoptosis

Apoptosis, or programmed cell death, is also initiated by CMPF, appearing to be a downstream consequence of ferroptosis. The inhibition of ferroptosis has been shown to reduce the markers of apoptosis, suggesting a crosstalk between these two cell death pathways.

Signaling Pathways Implicated in CMPF-Mediated CKD Progression

The following diagram illustrates the signaling cascade initiated by CMPF that leads to renal cell death.

Caption: CMPF-induced signaling pathway leading to ferroptosis and apoptosis in renal cells.

While direct experimental evidence is still emerging, the pro-inflammatory and pro-fibrotic effects of CMPF likely involve crosstalk with other key signaling pathways in CKD:

-

Nuclear Factor-kappa B (NF-κB) Signaling: The oxidative stress induced by CMPF can potentially activate the NF-κB pathway, a master regulator of inflammation, leading to the expression of pro-inflammatory cytokines and further exacerbating renal injury.[4][5]

-

Transforming Growth Factor-beta (TGF-β) Signaling: Chronic inflammation and cell death are potent stimuli for the activation of the TGF-β pathway, a central mediator of renal fibrosis. The cellular damage caused by CMPF could therefore contribute to the progressive scarring of kidney tissue.

Experimental Protocols

Quantification of Serum CMPF by High-Performance Liquid Chromatography (HPLC)

While a universally standardized protocol is not available, the following provides a general framework based on published methods for the determination of CMPF in serum or plasma.

5.1.1. Sample Preparation (Solid Phase Extraction)

-

To 5 μL of plasma, add an internal standard solution.

-

Acidify the sample with phosphoric acid.

-

Apply the mixture to a conditioned solid-phase extraction (SPE) cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute CMPF and the internal standard with an appropriate solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

5.1.2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing an acid modifier like formic acid.

-

Flow Rate: Approximately 0.4 - 1.0 mL/min.

-

Detection: UV detection at a wavelength of around 264 nm.

-

Quantification: Based on the peak area ratio of CMPF to the internal standard against a calibration curve.

Bilateral Ureteral Obstruction (BUO) Mouse Model

The BUO model is a robust method for inducing acute kidney injury that progresses to fibrosis, mimicking aspects of CKD.

5.2.1. Surgical Procedure

-

Anesthetize the mouse using an appropriate anesthetic agent.

-

Make a midline abdominal incision to expose the abdominal cavity.

-

Gently locate both ureters.

-

Ligate both ureters with a non-absorbable suture (e.g., 4-0 silk) at two points and cut between the ligatures. In a reversible model, microvascular clips may be used.[6]

-

Close the abdominal wall and skin with sutures.

-

Provide post-operative care, including analgesia and hydration.

-

Harvest kidneys and collect blood samples at predetermined time points for analysis.

Caption: Experimental workflow for the bilateral ureteral obstruction (BUO) mouse model.

Conclusion and Future Directions

The accumulating evidence strongly suggests that CMPF is not merely a passive bystander but an active contributor to the progression of chronic kidney disease. Its ability to induce ferroptosis and apoptosis in renal cells provides a direct mechanistic link between this uremic toxin and the loss of kidney function. For drug development professionals, the CMPF-induced cell death pathway presents novel therapeutic targets. The development of inhibitors of ferroptosis or agents that can counteract the effects of CMPF on iron metabolism and oxidative stress may hold promise for slowing CKD progression.

Future research should focus on:

-

Establishing a comprehensive database of serum CMPF concentrations in a large cohort of adult CKD patients to better define its relationship with disease stage and progression.

-

Further elucidating the direct interactions of CMPF with the NF-κB and TGF-β signaling pathways.

-

Investigating the precise mechanisms by which CMPF induces mitochondrial dysfunction and its contribution to the overall cellular pathology.

-

Developing and testing therapeutic strategies that specifically target the detrimental effects of CMPF in preclinical models of CKD.

By deepening our understanding of the role of CMPF in CKD, we can pave the way for innovative therapeutic interventions aimed at preserving renal function and improving outcomes for patients with this debilitating disease.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Serum Phosphorus Level Rises in US Hemodialysis Patients Over the Past Decade: A DOPPS Special Report - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Association of calciprotein particles with serum phosphorus among patients undergoing conventional and extended-hours haemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chronic kidney disease induced in mice by reversible unilateral ureteral obstruction is dependent on genetic background - PMC [pmc.ncbi.nlm.nih.gov]

The Uremic Toxin CMPF: A Multifaceted Driver of Cellular Dysfunction in Chronic Kidney Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Kidney Disease (CKD) is characterized by the progressive loss of kidney function and the subsequent accumulation of a diverse array of retained solutes, collectively known as uremic toxins. Among these, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a furanoid fatty acid metabolite, has emerged as a significant contributor to the pathophysiology of uremic syndrome. Predominantly derived from the metabolism of dietary furan fatty acids found in sources like fish and fish oil, CMPF is highly bound to serum albumin, making its removal by conventional hemodialysis inefficient. This technical guide provides a comprehensive overview of the mechanism of action of CMPF as a uremic toxin, focusing on its impact on cellular signaling pathways, with detailed experimental protocols and quantitative data to support further research and therapeutic development.

Core Mechanisms of CMPF Toxicity

CMPF exerts its detrimental effects through a multi-pronged approach, primarily targeting cellular oxidative stress, inflammation, and key signaling cascades that regulate cellular function and metabolism. Its high affinity for albumin also displaces other protein-bound substances, including drugs, potentially altering their pharmacokinetics and efficacy.[1]

Induction of Oxidative Stress

A primary mechanism of CMPF-induced cellular damage is the generation of reactive oxygen species (ROS), leading to a state of oxidative stress.

Quantitative Data on CMPF-Induced Oxidative Stress:

While specific quantitative data on the percentage increase in ROS production directly attributable to defined CMPF concentrations is still emerging in publicly available literature, studies have consistently demonstrated its pro-oxidant effect. One study on protein-bound uremic toxins and their impact on endothelial ROS production found that CMPF was a significant inducer of ROS in Human Umbilical Vein Endothelial Cells (HUVECs), second only to indoxyl sulfate among the toxins tested.[2] This effect was observed at concentrations found in the serum of hemodialysis patients.

Table 1: Serum Concentrations of CMPF in Patients with Chronic Kidney Disease

| Patient Population | Median CMPF Concentration (µM) | Interquartile Range (µM) | Reference |

| Advanced CKD (eGFR ≤20 mL/min/1.73 m²) | 7.1 | 2.6 - 14.9 | [2](--INVALID-LINK--) |

Experimental Protocol: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol outlines a common method to quantify intracellular ROS levels in response to CMPF treatment in a cell culture model, such as HUVECs.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF)

-

2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

-

Phosphate Buffered Saline (PBS)

-

Fetal Bovine Serum (FBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed HUVECs into a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

-

CMPF Treatment: Prepare various concentrations of CMPF in serum-free endothelial cell growth medium. Remove the existing medium from the wells and replace it with the CMPF-containing medium. Include a vehicle control (medium with DMSO, if used to dissolve CMPF) and a positive control (e.g., H₂O₂). Incubate for the desired time period (e.g., 24 hours).

-

DCFH-DA Staining:

-

Prepare a 10 µM working solution of DCFH-DA in serum-free medium.

-

Remove the CMPF-containing medium and wash the cells twice with warm PBS.

-

Add 100 µL of the DCFH-DA working solution to each well.

-

Incubate the plate in the dark at 37°C for 30 minutes.

-

-

Fluorescence Measurement:

-

After incubation, wash the cells twice with warm PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Alternatively, visualize and capture images using a fluorescence microscope.

-

-

Data Analysis: Normalize the fluorescence intensity of the CMPF-treated groups to the vehicle control group to determine the fold-change in ROS production.

Signaling Pathway: Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes, inducing their expression. While direct quantitative data on CMPF's effect on Nrf2 activation is limited, its ability to induce ROS suggests a potential modulation of this pathway.

dot

Caption: Nrf2-ARE signaling pathway in response to oxidative stress.

Promotion of Inflammation

CMPF contributes to the chronic inflammatory state observed in CKD by stimulating the production of pro-inflammatory cytokines.

Experimental Protocol: Measurement of TNF-α and IL-6 Secretion

This protocol describes how to measure the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from macrophages in response to CMPF.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM)

-

CMPF

-

Lipopolysaccharide (LPS) (as a positive control)

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α and IL-6

Procedure:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 macrophages in complete DMEM.

-

Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of CMPF or LPS for a specified time (e.g., 24 hours).

-

-

Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant.

-

ELISA:

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Briefly, this involves adding the collected supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate to produce a colorimetric signal.

-

-

Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of TNF-α and IL-6 in each sample based on a standard curve.

Signaling Pathway: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines.

dot

Caption: NF-κB signaling pathway activation by CMPF.

Endothelial Dysfunction

CMPF contributes to endothelial dysfunction, a hallmark of cardiovascular complications in CKD, by promoting oxidative stress and inflammation within endothelial cells. This can lead to reduced nitric oxide (NO) bioavailability, increased expression of adhesion molecules, and a pro-thrombotic state.

Signaling Pathway: MAPK Signaling in Endothelial Cells

Mitogen-activated protein kinase (MAPK) signaling cascades are crucial in mediating cellular responses to a variety of extracellular stimuli, including stress and inflammatory signals. The three main MAPK pathways are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. In endothelial cells, activation of the JNK and p38 MAPK pathways is often associated with inflammation and apoptosis.

dot

Caption: MAPK signaling pathways in endothelial dysfunction.

Impaired Insulin Secretion and Action

Emerging evidence suggests that CMPF may also play a role in the metabolic disturbances associated with CKD, including insulin resistance.

Experimental Evidence:

One study demonstrated that CMPF treatment impairs insulin granule maturation in pancreatic β-cells of both diet-induced obese and ob/ob mouse models. This was evidenced by an increase in immature insulin granules observed through transmission electron microscopy.

Signaling Pathway: Insulin Signaling Pathway

The insulin signaling pathway is critical for glucose homeostasis. Insulin binding to its receptor triggers a cascade of phosphorylation events, including the phosphorylation of insulin receptor substrate (IRS) proteins and the subsequent activation of the phosphatidylinositol 3-kinase (PI3K)-Akt pathway. Akt, in turn, promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake. Interference with this pathway at any level can lead to insulin resistance.

dot

Caption: Insulin signaling pathway and potential inhibition by CMPF.

Conclusion and Future Directions

CMPF is a clinically relevant uremic toxin that contributes significantly to the pathophysiology of CKD through the induction of oxidative stress, inflammation, and endothelial dysfunction, as well as by impairing insulin signaling. The high degree of protein binding presents a therapeutic challenge, highlighting the need for novel removal strategies or targeted therapies to mitigate its toxic effects.

Further research is required to elucidate the precise molecular targets of CMPF and to obtain more detailed quantitative data on its dose-dependent effects on various cellular processes. A deeper understanding of the signaling pathways modulated by CMPF will be instrumental in the development of effective interventions to improve the clinical outcomes of patients with CKD. This technical guide provides a foundational framework to guide these future research endeavors.

References

- 1. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein-bound uremic toxins in hemodialysis patients measured by liquid chromatography/tandem mass spectrometry and their effects on endothelial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic Acid and the Gut Microbiome

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a furan fatty acid metabolite that has garnered significant attention in the scientific community, primarily due to its accumulation in plasma as a uremic toxin in patients with chronic kidney disease (CKD)[1][2][3][4][5]. Uremic toxins are compounds that are normally cleared by the kidneys and exert deleterious effects on various organ systems when they accumulate[2][5]. The gut microbiome, the complex community of microorganisms residing in the gastrointestinal tract, plays a crucial role in the production of many uremic toxins from dietary components[1][2][5]. This guide provides a comprehensive overview of the current understanding of the interaction between CMPF and the gut microbiome, with a focus on its implications for human health and disease.

While direct research on the specific interactions of CMPF with the gut microbiome is still emerging, this guide synthesizes the available evidence and extrapolates from the broader knowledge of gut-derived uremic toxins to provide a foundational understanding for researchers and drug development professionals.

CMPF and the Gut Microbiome: A Bidirectional Relationship

The interaction between CMPF and the gut microbiome is likely bidirectional. The gut microbiota may contribute to the production of CMPF precursors, and in turn, the accumulation of CMPF, particularly in states of renal impairment, may influence the composition and metabolic activity of the gut microbiome.

Gut Microbiome's Role in Uremic Toxin Production

The gut microbiota metabolizes dietary components that are indigestible by the host, leading to the production of a vast array of metabolites, some of which are uremic toxins[1][2][5]. In the context of CKD, alterations in the gut microbiome, often termed "dysbiosis," can lead to an overproduction of these toxins[2][5]. While the specific microbial pathways for CMPF precursor synthesis are not yet fully elucidated, it is understood that many uremic toxins originate from the microbial fermentation of amino acids and other dietary compounds[1][2].

Potential Impact of CMPF on Gut Microbiome Composition

Elevated levels of uremic toxins, including CMPF, can contribute to the gut dysbiosis observed in CKD. This can occur through various mechanisms, including altering the gut environment and directly impacting microbial growth and metabolism. However, to date, no studies have presented direct quantitative data from 16S rRNA sequencing or metagenomic analysis to demonstrate specific changes in gut microbial composition in response to CMPF administration. Future research in this area is critical to understanding the full scope of CMPF's impact on gut microbial ecology.

Quantitative Data Summary

Due to the limited direct research on CMPF and the gut microbiome, a comprehensive table of quantitative data is not yet available in the literature. The following table is a template that outlines the types of quantitative data that are crucial to collect in future studies to understand this interaction.

| Parameter | Experimental Group (e.g., CMPF-treated) | Control Group | Fold Change/p-value | Reference |

| Microbial Diversity (Shannon Index) | Data to be determined | Data to be determined | Data to be determined | Future Studies |

| Firmicutes/Bacteroidetes Ratio | Data to be determined | Data to be determined | Data to be determined | Future Studies |

| Relative Abundance of Genus species | Data to be determined | Data to be determined | Data to be determined | Future Studies |

| Fecal Short-Chain Fatty Acids (µmol/g) | ||||

| Acetate | Data to be determined | Data to be determined | Data to be determined | Future Studies |

| Propionate | Data to be determined | Data to be determined | Data to be determined | Future Studies |

| Butyrate | Data to be determined | Data to be determined | Data to be determined | Future Studies |

| Plasma Lipopolysaccharide (LPS) (EU/mL) | Data to be determined | Data to be determined | Data to be determined | Future Studies |

| Intestinal Permeability (e.g., FITC-dextran) | Data to be determined | Data to be determined | Data to be determined | Future Studies |

Experimental Protocols

Detailed experimental protocols specifically for investigating the CMPF-gut microbiome interaction are not yet established. However, the following are generalized protocols that can be adapted for this purpose.

In Vitro Fermentation of CMPF with Fecal Microbiota

This protocol allows for the direct assessment of the metabolic activity of the gut microbiota on CMPF and its effect on the microbial community.

-

Fecal Slurry Preparation: Collect fresh fecal samples from healthy donors. Homogenize the feces in an anaerobic buffer (e.g., phosphate-buffered saline with reducing agents) to create a slurry.

-

Incubation: In an anaerobic chamber, inoculate a basal medium with the fecal slurry. Add CMPF at various physiologically relevant concentrations to the experimental cultures. Include a control group without CMPF.

-

Sampling: Collect samples at different time points (e.g., 0, 24, 48 hours) for microbial and metabolite analysis.

-

Analysis:

-

Microbial Composition: Extract DNA from the samples and perform 16S rRNA gene sequencing to determine changes in the microbial community structure.

-

Metabolite Analysis: Analyze the supernatant for changes in CMPF concentration and the production of other metabolites, such as short-chain fatty acids (SCFAs), using techniques like HPLC or GC-MS.

-

Animal Models for Studying CMPF-Gut Microbiome Interactions

Animal models, particularly mice, are invaluable for studying the in vivo effects of CMPF.

-

Animal Model: Use a mouse model relevant to the condition of interest, such as a model of chronic kidney disease (e.g., 5/6 nephrectomy) or a model of gut dysbiosis induced by a high-fat diet.

-

CMPF Administration: Administer CMPF to the experimental group via oral gavage or intraperitoneal injection. The control group should receive a vehicle control.

-

Sample Collection: Collect fecal samples at baseline and throughout the study for microbiome analysis. At the end of the study, collect blood for measuring plasma CMPF and inflammatory markers, and intestinal tissue for permeability and gene expression analysis.

-

Analysis:

-

Microbiome Analysis: Perform 16S rRNA sequencing or shotgun metagenomics on fecal DNA.

-

Metabolomics: Analyze fecal and plasma samples for CMPF and other relevant metabolites.

-

Gut Barrier Function: Assess intestinal permeability using methods like the FITC-dextran assay.

-

Inflammatory Markers: Measure levels of cytokines (e.g., TNF-α, IL-6) in plasma and intestinal tissue.

-

Gene Expression: Analyze the expression of genes related to inflammation and gut barrier function in intestinal tissue.

-

Analytical Methods for CMPF Quantification

Accurate quantification of CMPF in biological matrices is essential.

-

Sample Preparation: For plasma samples, perform protein precipitation followed by solid-phase extraction. For fecal samples, perform homogenization followed by liquid-liquid or solid-phase extraction.

-

Instrumentation: Use high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification of CMPF.

-

Validation: The analytical method should be validated for linearity, accuracy, precision, and recovery according to established guidelines.

Signaling Pathways and Visualizations

While direct evidence for CMPF-mediated signaling in the gut is limited, uremic toxins are known to contribute to inflammation and gut barrier dysfunction, often through the activation of pattern recognition receptors like Toll-like receptor 4 (TLR4) and the subsequent activation of the NF-κB signaling pathway.

Proposed Signaling Pathway of CMPF-Induced Gut Inflammation

The following diagram illustrates a plausible signaling pathway through which CMPF, as a uremic toxin, could induce an inflammatory response in intestinal epithelial cells.

Caption: Proposed CMPF-induced inflammatory signaling pathway in intestinal cells.

Experimental Workflow for Investigating CMPF-Gut Microbiome Interaction

The following diagram outlines a comprehensive workflow for studying the interaction between CMPF and the gut microbiome.

Caption: Experimental workflow for CMPF and gut microbiome research.

Conclusion and Future Directions

The interaction between 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid and the gut microbiome represents a promising but underexplored area of research. As a known uremic toxin, understanding the origins and biological effects of CMPF in the context of the gut is crucial for developing novel therapeutic strategies for chronic kidney disease and potentially other conditions associated with gut dysbiosis.

Future research should prioritize:

-

Quantitative studies: Conducting well-controlled in vivo and in vitro studies to generate quantitative data on the effects of CMPF on gut microbial composition and metabolic function.

-

Mechanistic studies: Elucidating the specific microbial enzymes and pathways involved in the metabolism of CMPF and its precursors.

-

Signaling pathway validation: Directly investigating the impact of CMPF on key inflammatory and gut barrier signaling pathways in intestinal cells.

-

Therapeutic interventions: Exploring the potential of modulating the gut microbiome through prebiotics, probiotics, or dietary interventions to reduce the production or mitigate the harmful effects of CMPF.

By addressing these key research questions, the scientific community can move closer to a comprehensive understanding of the role of CMPF in the complex interplay between the gut microbiome and host health.

References

- 1. Gut Microbiome-Derived Uremic Toxin Levels in Hemodialysis Patients on Different Phosphate Binder Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gut-Derived Protein-Bound Uremic Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

CMPF: A Furan Fatty Acid Metabolite at the Crossroads of Metabolism and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a prominent metabolite of dietary furan fatty acids, primarily derived from the consumption of fish and fish oil. Once considered an inert metabolic byproduct, CMPF has emerged as a molecule of significant interest due to its accumulation in pathological states, most notably chronic kidney disease (CKD) and its controversial role in the pathogenesis of type 2 diabetes (T2D). Termed a uremic toxin, CMPF is poorly cleared by hemodialysis and has been shown to exert a range of biological effects, including the induction of β-cell dysfunction, modulation of hepatic lipid metabolism, and the generation of oxidative stress. However, some studies also suggest a potential protective role in the context of T2D risk. This technical guide provides a comprehensive overview of the current state of knowledge on CMPF, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of metabolism, nephrology, and drug development.

Introduction

Furan fatty acids (Fufas) are a class of lipids characterized by a furan ring within their aliphatic chain. While present in various foodstuffs, their highest concentrations are found in fish and seafood. Following ingestion, Fufas are metabolized in the body, leading to the formation of several metabolites, with CMPF being one of the most abundant and well-studied. The physiological and pathophysiological significance of CMPF has been a subject of intense investigation, revealing a complex and sometimes contradictory profile. This guide aims to synthesize the existing literature, providing a detailed technical resource for the scientific community.

Quantitative Data on CMPF

The concentration of CMPF in biological fluids is a critical parameter in understanding its physiological and pathological roles. The following tables summarize the reported concentrations of CMPF in human plasma across different health and disease states.

Table 1: Plasma CMPF Concentrations in Different Clinical Cohorts

| Clinical Condition | Number of Subjects (n) | CMPF Concentration (mean ± SD or median [IQR]) | Reference |

| Healthy Controls | - | - | - |

| Type 2 Diabetes | 71 (in hemodialysis) | No significant difference from non-diabetic hemodialysis patients | [1] |

| Chronic Kidney Disease (CKD) Stage 1-2 | - | 246 nmol/L [195‐317] | [2] |

| Chronic Kidney Disease (CKD) Stage 3 | - | 347 nmol/L [291‐412] | [2] |

| Chronic Kidney Disease (CKD) Stage 4-5 | - | 419 nmol/L [348‐444] | [2] |

Table 2: Effects of CMPF on Key Biological Parameters

| Biological Parameter | Experimental System | CMPF Concentration | Observed Effect | Reference |

| Insulin Secretion | - | - | Inhibition | [3] |

| Mitochondrial Respiration | - | - | Impairment | [4] |

| Reactive Oxygen Species (ROS) Production | - | - | Increase | [3] |

| Organic Anion Transporter 3 (OAT3) Activity | - | - | Inhibition | - |

| Hepatic FGF21 Expression | Mouse Liver | - | Increased | [1] |

| Hepatic SREBP-1c Expression | Mouse Liver | - | Decreased | [1] |

| Hepatic Fatty Acid Synthase (FAS) Expression | Mouse Liver | - | Decreased | [1] |

Data to be populated with more specific quantitative values as they become available in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to CMPF research. These protocols are intended to provide a starting point for researchers looking to investigate the biological effects of CMPF.

Quantification of CMPF in Plasma/Serum by LC-MS/MS

Objective: To accurately measure the concentration of CMPF in biological matrices.

Materials:

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

C18 reverse-phase HPLC column (e.g., 2.1 x 150 mm, 3.5 µm)[5]

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ammonium formate

-

Internal Standard (IS): Isotope-labeled CMPF or a structural analog

-

Plasma/serum samples

-

Protein precipitation solvent (e.g., ice-cold ACN or MeOH)

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

Sample Preparation (Protein Precipitation): [6]

-

To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold ACN containing the internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).

-

-

LC-MS/MS Analysis: [5]

-

LC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-15 min: 5% B

-

-

-

MS/MS Conditions (Negative Ion Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

CMPF: Precursor ion (m/z) -> Product ion (m/z)

-

Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

-

-